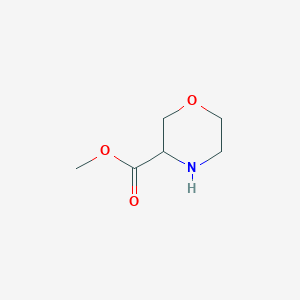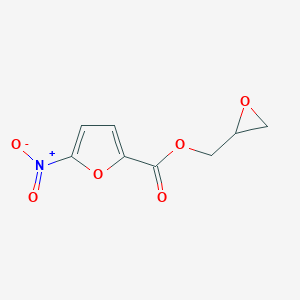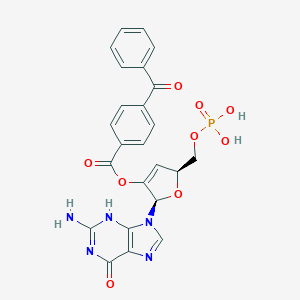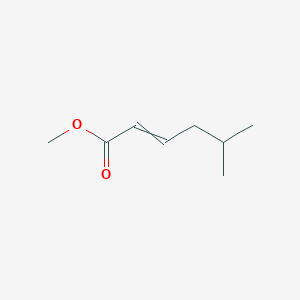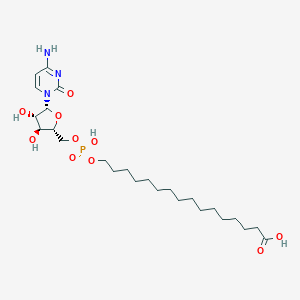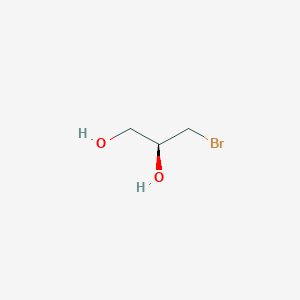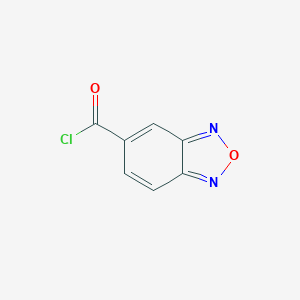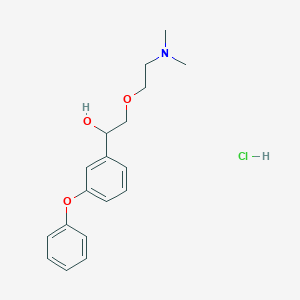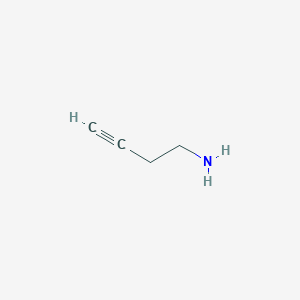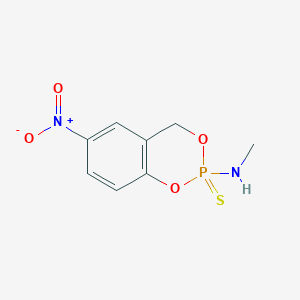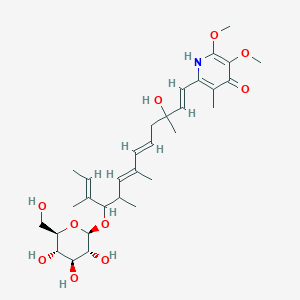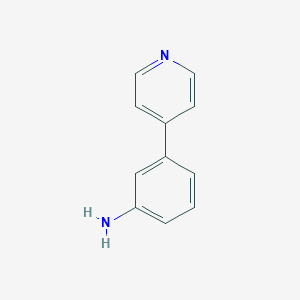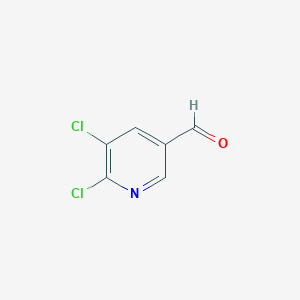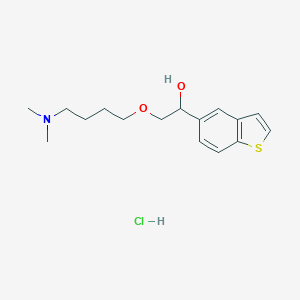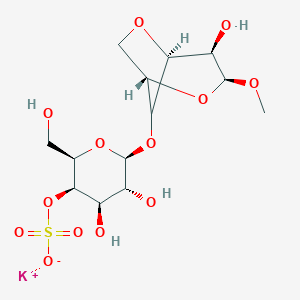
Methylcarrabioside 4'-sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylcarrabioside 4'-sulfate (MCS) is a rare carbohydrate molecule that has gained attention in the scientific community due to its potential applications in various fields. MCS is a sulfated disaccharide that is found in the cell wall of certain bacteria, such as Rhodococcus equi and Mycobacterium tuberculosis. In
Mécanisme D'action
The mechanism of action of Methylcarrabioside 4'-sulfate is not well understood. However, it is believed that the sulfation of the disaccharide unit is responsible for its biological activity. The sulfate group is thought to play a key role in the interaction between Methylcarrabioside 4'-sulfate and its target molecules.
Biochemical and Physiological Effects
Methylcarrabioside 4'-sulfate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Rhodococcus equi and Mycobacterium tuberculosis. Additionally, Methylcarrabioside 4'-sulfate has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methylcarrabioside 4'-sulfate for lab experiments is its rarity. This makes it a valuable molecule for research purposes. Additionally, Methylcarrabioside 4'-sulfate has been shown to have a high degree of purity, which makes it a reliable molecule for research purposes. However, one of the main limitations of Methylcarrabioside 4'-sulfate for lab experiments is its complex synthesis method. This makes it difficult to produce large quantities of the molecule, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of Methylcarrabioside 4'-sulfate. One potential direction is the development of new drugs based on the molecule. Another potential direction is the study of the mechanism of action of Methylcarrabioside 4'-sulfate, which could lead to a better understanding of its biological activity. Additionally, the study of the biosynthesis of Methylcarrabioside 4'-sulfate could lead to the development of new methods for the production of rare carbohydrates.
Méthodes De Synthèse
The synthesis of Methylcarrabioside 4'-sulfate is a complex process that involves several steps. The first step is the synthesis of the disaccharide unit, which is typically achieved through the use of glycosylation reactions. The second step is the sulfation of the disaccharide unit, which is typically achieved through the use of sulfur trioxide-pyridine complex. The final step is the purification of the Methylcarrabioside 4'-sulfate molecule, which is typically achieved through the use of chromatography techniques.
Applications De Recherche Scientifique
Methylcarrabioside 4'-sulfate has several potential scientific research applications. One of the most promising applications is in the field of drug discovery. Methylcarrabioside 4'-sulfate has been shown to have antiviral, antibacterial, and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. Additionally, Methylcarrabioside 4'-sulfate has been shown to have potential applications in the field of biofuels, as it can be used as a substrate for the production of ethanol.
Propriétés
Numéro CAS |
132895-19-3 |
|---|---|
Nom du produit |
Methylcarrabioside 4'-sulfate |
Formule moléculaire |
C13H21KO13S |
Poids moléculaire |
456.46 g/mol |
Nom IUPAC |
potassium;[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1S,3S,4R,5S)-4-hydroxy-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate |
InChI |
InChI=1S/C13H22O13S.K/c1-21-12-8(17)11-10(5(24-12)3-22-11)25-13-7(16)6(15)9(4(2-14)23-13)26-27(18,19)20;/h4-17H,2-3H2,1H3,(H,18,19,20);/q;+1/p-1/t4-,5+,6-,7-,8-,9+,10?,11+,12+,13+;/m1./s1 |
Clé InChI |
SEQHRSARETVHCN-JYKRROPNSA-M |
SMILES isomérique |
CO[C@@H]1[C@@H]([C@H]2C([C@@H](O1)CO2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)[O-])O)O)O.[K+] |
SMILES |
COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])O)O)O.[K+] |
SMILES canonique |
COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])O)O)O.[K+] |
Synonymes |
MACS 4-S methyl alpha-carrabioside 4'-sulfate methylcarrabioside 4'-sulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



